(E)-2-methyl-3-phenyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a phenyl ring, a thiophene ring, a triazole ring, and a pyridazine ring. These components are common in many pharmaceuticals and could potentially exhibit a variety of biological activities .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized via reactions involving aromatic nucleophilic substitution, condensation reactions, or cycloaddition with dipolarophiles .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the triazole ring could potentially participate in reactions with electrophiles or nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of multiple aromatic rings could potentially make the compound relatively nonpolar and insoluble in water .Scientific Research Applications
Antimicrobial Activity
Triazolo[4,3-b]pyridazine derivatives have been studied for their potential as antimicrobial agents . The presence of the thiophen-2-yl group can contribute to the compound’s ability to act against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This makes it a candidate for further research in developing new antibacterial drugs that could be effective against resistant strains.
Anticancer Properties
The structural features of triazolo[4,3-b]pyridazine derivatives, including the compound , have been associated with antitumor activities . Research has indicated that such compounds can be evaluated against different cancer cell lines, providing a pathway for the development of new oncological treatments.
Material Science Applications
Compounds with a triazolo[4,3-b]pyridazine core are also of interest in material science due to their potential applications in the development of new materials . Their unique chemical structure could be utilized in creating compounds with specific properties, such as conductivity or luminescence, which are valuable in electronic and photonic devices.
Antiviral Activity
Heterocyclic compounds like the one discussed are gaining importance due to their broad spectrum of physiological activities, including antiviral properties . This makes them valuable in the search for new treatments against various viral infections, an area of significant interest given the global impact of viral diseases.
Enzyme Inhibition
The triazolo[4,3-b]pyridazine moiety is known to interact with various enzymes, acting as inhibitors . This interaction is crucial in the design of drugs that can modulate enzyme activity, which is a common approach in treating diseases like diabetes and hypertension.
Antioxidant Effects
Compounds containing thiophene and triazole rings have shown antioxidant properties, which are important in protecting cells against oxidative stress . This biological activity is beneficial in the development of drugs aimed at treating conditions caused by oxidative damage, such as neurodegenerative diseases.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-2-methyl-3-phenyl-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5OS/c1-14(12-15-6-3-2-4-7-15)20(26)21-13-19-23-22-18-10-9-16(24-25(18)19)17-8-5-11-27-17/h2-12H,13H2,1H3,(H,21,26)/b14-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UACQMTDWNLOPPR-WYMLVPIESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-methyl-3-phenyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide |
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